molecular formula C11H12ClNO2 B11880076 Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)- CAS No. 54444-94-9

Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-

Cat. No.: B11880076
CAS No.: 54444-94-9
M. Wt: 225.67 g/mol
InChI Key: LZPIUOUVAVDWSB-UHFFFAOYSA-N
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Description

Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)- is a heterocyclic acetamide derivative featuring a benzopyran (chromane) core substituted with a chlorine atom at the 7-position and an acetamide group at the 3-position of the dihydrobenzopyran ring. The benzopyran scaffold is notable for its presence in bioactive molecules, influencing pharmacokinetic properties such as metabolic stability and lipophilicity.

Properties

CAS No.

54444-94-9

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

N-(7-chloro-3,4-dihydro-2H-chromen-3-yl)acetamide

InChI

InChI=1S/C11H12ClNO2/c1-7(14)13-10-4-8-2-3-9(12)5-11(8)15-6-10/h2-3,5,10H,4,6H2,1H3,(H,13,14)

InChI Key

LZPIUOUVAVDWSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC2=C(C=C(C=C2)Cl)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chlorochroman-3-yl)acetamide typically involves the reaction of 7-chlorochroman with acetamide under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of N-(7-chlorochroman-3-yl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(7-chlorochroman-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(7-chlorochroman-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(7-chlorochroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Substituent Variations

(a) Core Heterocyclic Systems
  • Target Compound: Features a 3,4-dihydro-2H-1-benzopyran (chromane) core, a bicyclic system that imposes conformational constraints distinct from monocyclic or fused polycyclic systems.
  • Pyrido-Thieno-Pyrimidinone Acetamide (): Contains a pyrido[4',3':4,5]thieno[2,3-d]pyrimidinone core, a tricyclic system with a sulfur atom. This structure likely increases rigidity and polarizability compared to benzopyran, as evidenced by its higher melting point (143–145°C) and distinct IR peaks (C=O stretches at 1,730 and 1,690 cm⁻¹) .
  • Benzothiazole Acetamides () : Include a benzothiazole core with trifluoromethyl and methoxy substituents. The trifluoromethyl group enhances metabolic stability, while the benzothiazole moiety may improve binding affinity in biological targets compared to benzopyran .
(b) Substituent Effects
  • Chloro vs. Trichloro Groups: The target compound’s 7-chloro substituent contrasts with the 2,2,2-trichloroacetamide group in . Trichloroacetamides exhibit pronounced electron-withdrawing effects, which influence crystal packing and hydrogen-bonding patterns (e.g., shorter intermolecular distances in meta-chloro derivatives) .

Physicochemical Properties

Property Target Compound (Benzopyran) Pyrido-Thieno-Pyrimidinone Trichloro-Acetamides Benzothiazole Derivatives
Core Structure Benzopyran Pyrido-thieno-pyrimidinone Phenyl Benzothiazole
Key Substituents 7-Cl, acetamide NCH₃, COCH₃, phenylamino 3-X (Cl, CH₃), CCl₃ CF₃, OCH₃
Melting Point (°C) Not reported 143–145 Varies by substituent Not reported
IR C=O Stretch (cm⁻¹) ~1,700 (estimated) 1,730 and 1,690 ~1,710–1,740 Not reported
Solubility Moderate (polar solvents) Low (recrystallized in ethanol/dioxane) Low (crystalline solids) Likely low (lipophilic groups)

Biological Activity

Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-, also referred to as N-(7-chlorochroman-3-yl)acetamide, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article details the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and analgesic properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12ClNO2C_{11}H_{12}ClNO_2 and a molecular weight of 225.67 g/mol. The presence of a chlorine atom at the 7th position of the chroman structure is crucial for its biological activity. The acetamide group at the 3rd position further enhances its pharmacological properties.

PropertyValue
Molecular FormulaC11H12ClNO2C_{11}H_{12}ClNO_2
Molecular Weight225.67 g/mol
CAS Number54444-94-9

1. Anticancer Properties

Research indicates that Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)- exhibits notable anticancer properties. It has been shown to inhibit specific enzymes involved in cancer progression. For example, studies have demonstrated its effectiveness against various cancer cell lines by interfering with pathways that regulate cell proliferation.

Mechanism of Action:
The compound interacts with molecular targets such as:

  • Enzymes: Inhibition of enzymes that facilitate tumor growth.
  • Receptors: Modulation of receptor activity involved in cell signaling pathways.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are linked to its ability to modulate inflammatory responses in cells. It has been shown to reduce the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings:
A study highlighted that Acetamide derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential as anti-inflammatory agents.

3. Analgesic Activity

The analgesic effects of Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)- have been observed in various pain models. The compound's ability to interact with pain pathways suggests it could be an effective analgesic.

Case Studies:
In animal models, administration of this compound resulted in a marked reduction in pain responses compared to control groups, indicating its efficacy as a pain reliever.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of Acetamide, N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-, it is beneficial to compare it with structurally similar compounds.

Compound NameStructural FeatureUnique Aspect
7-hydroxychroman-3-ylacetamideHydroxyl group instead of chlorinePotentially different biological activity
7-aminochroman-3-ylacetamideAmino group instead of chlorineDifferent reactivity due to amino functionality
7-methoxychroman-3-ylacetamideMethoxy group instead of chlorineVarying solubility and reactivity profiles

The presence of the chlorine atom at the 7th position significantly enhances the biological activity compared to similar compounds lacking this feature.

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